N-(1-(Naphthalen-2-YL)vinyl)acetamide
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Overview
Description
N-(1-(Naphthalen-2-YL)vinyl)acetamide is an organic compound with the molecular formula C14H13NO It is characterized by the presence of a naphthalene ring attached to a vinyl group, which is further connected to an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(Naphthalen-2-YL)vinyl)acetamide typically involves the reaction of acetic anhydride with naphthalene derivatives. One common method includes the use of 2-(1-azidoethyl)naphthalene as a starting material, which undergoes a reaction with acetic anhydride under controlled conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process may include steps such as purification through recrystallization or chromatography to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
N-(1-(Naphthalen-2-YL)vinyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthalene derivatives.
Reduction: Reduction reactions can convert the vinyl group to an ethyl group.
Substitution: The compound can participate in substitution reactions, where functional groups on the naphthalene ring are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce ethyl-substituted derivatives. Substitution reactions can lead to a variety of functionalized naphthalene compounds .
Scientific Research Applications
N-(1-(Naphthalen-2-YL)vinyl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of N-(1-(Naphthalen-2-YL)vinyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
N-(1-(Naphthalen-1-YL)vinyl)acetamide: Similar structure but with the vinyl group attached to the 1-position of the naphthalene ring.
2-(1-Naphthyl)acetamide: Lacks the vinyl group, leading to different chemical properties and reactivity.
Uniqueness
This structural feature distinguishes it from other similar compounds and contributes to its versatility in research and industrial applications .
Properties
Molecular Formula |
C14H13NO |
---|---|
Molecular Weight |
211.26 g/mol |
IUPAC Name |
N-(1-naphthalen-2-ylethenyl)acetamide |
InChI |
InChI=1S/C14H13NO/c1-10(15-11(2)16)13-8-7-12-5-3-4-6-14(12)9-13/h3-9H,1H2,2H3,(H,15,16) |
InChI Key |
WQZHIQOMXNMWGW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(=C)C1=CC2=CC=CC=C2C=C1 |
Origin of Product |
United States |
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